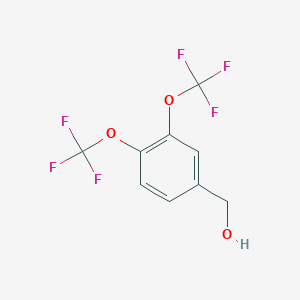

3,4-Bis(trifluoromethoxy)benzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

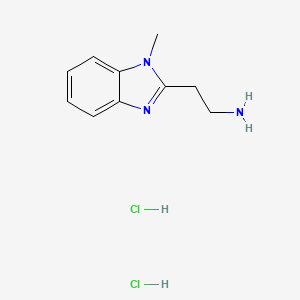

“3,4-Bis(trifluoromethoxy)benzyl alcohol” is a chemical compound with the molecular formula C9H6F6O3 and a molecular weight of 276.14 . It is a liquid at ambient temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group (a benzene ring attached to a CH2 group) with two trifluoromethoxy groups (OCF3) attached to the 3rd and 4th positions of the benzene ring .

Aplicaciones Científicas De Investigación

Chemoselective Deprotection in Organic Synthesis

3,4-Bis(trifluoromethoxy)benzyl alcohol is utilized in chemoselective deprotection processes in organic synthesis. A study by Watanabe and Katoh (2011) demonstrates the use of hypervalent iodine(III) reagent phenyliodine bis(trifluoroacetate) (PIFA) for the selective deprotection of 3,4-dimethoxybenzyl (3,4 DMB) ethers, a process relevant to this compound (Watanabe & Katoh, 2011).

Catalytic Hydroxylation

This compound plays a role in catalytic hydroxylation processes. Ottenbacher, Talsi, and Bryliakov (2020) explored the enantioselective hydroxylation of organic substrates at benzylic CH2 positions using Mn complexes, highlighting a methodology potentially relevant to the utilization of this compound (Ottenbacher, Talsi, & Bryliakov, 2020).

Electrophilic Oligomerization

The compound is also significant in electrophilic oligomerization studies. Percec, Cho, and Pugh (1991) examined the product distribution in cyclooligomerizations of 3,4-bis(methyloxy)benzyl derivatives, an area that closely relates to the structural aspects of this compound (Percec, Cho, & Pugh, 1991).

Secondary Benzylation

In the field of secondary benzylation, Noji et al. (2003) conducted studies involving benzyl alcohols and metal triflates, suggesting potential applications of this compound in these types of reactions (Noji et al., 2003).

Deoxygenation Protocol

The compound may be involved in deoxygenation protocols, as demonstrated by Kumar, Singh, and Tiwari (2015) in their study of regioselective deoxygenation of benzylic alcohols (Kumar, Singh, & Tiwari, 2015).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and using only outdoors or in a well-ventilated area (P271) .

Propiedades

IUPAC Name |

[3,4-bis(trifluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O3/c10-8(11,12)17-6-2-1-5(4-16)3-7(6)18-9(13,14)15/h1-3,16H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEHTPHOIYWSTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)OC(F)(F)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B1419708.png)

![Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1419715.png)

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B1419717.png)

![N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1419719.png)

![3-[(2-Methoxybenzyl)oxy]piperidine](/img/structure/B1419721.png)

![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1419728.png)